molecular formula C11H16N2O2 B11790946 3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid

3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid

Cat. No.: B11790946
M. Wt: 208.26 g/mol
InChI Key: JVKATCZTFWUAAG-UHFFFAOYSA-N
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Description

3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid is an organic compound that features an imidazole ring attached to a cyclopentyl group, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid typically involves the reaction of imidazole with cyclopentyl bromide to form 1-(1H-imidazol-1-yl)cyclopentane. This intermediate is then reacted with acrylonitrile under basic conditions to yield 3-(1-(1H-imidazol-1-yl)cyclopentyl)propionitrile. Finally, hydrolysis of the nitrile group results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups[][3].

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid is unique due to the presence of both the cyclopentyl group and the propanoic acid moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-(1-imidazol-1-ylcyclopentyl)propanoic acid

InChI

InChI=1S/C11H16N2O2/c14-10(15)3-6-11(4-1-2-5-11)13-8-7-12-9-13/h7-9H,1-6H2,(H,14,15)

InChI Key

JVKATCZTFWUAAG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCC(=O)O)N2C=CN=C2

Origin of Product

United States

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